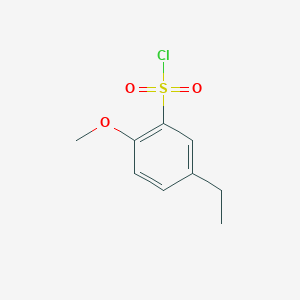

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

CAS No.: 88040-88-4

Cat. No.: VC2500907

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88040-88-4 |

|---|---|

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 234.7 g/mol |

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3 |

| Standard InChI Key | VHCODCZMAYFSHT-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

Introduction

Chemical Structure and Identification

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride possesses a distinctive chemical structure that contributes to its specific reactivity patterns. The presence of both electron-donating groups (ethyl and methoxy) and an electron-withdrawing sulfonyl chloride group creates an interesting electronic distribution that influences its chemical behavior.

Structural Features and Identification Data

The compound can be definitively identified through various analytical parameters, as detailed in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride |

| CAS Number | 88040-88-4 |

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 234.70 g/mol |

| InChI | InChI=1S/C9H11ClO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3 |

| InChI Key | VHCODCZMAYFSHT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

| DSSTOX Substance ID | DTXSID00374531 |

The structural arrangement features the sulfonyl chloride group (-SO2Cl) at position 1, the methoxy group (-OCH3) at position 2, and the ethyl group (-CH2CH3) at position 5 of the benzene ring. This specific arrangement of substituents is critical to the compound's chemical behavior and applications.

Physical and Chemical Properties

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride typically appears as a white to yellow solid at room temperature. Its physical state and other properties are fundamental to understanding its behavior in various chemical reactions and applications.

The compound's distinctive functional groups contribute significantly to its chemical properties. The sulfonyl chloride group is highly reactive toward nucleophiles, making it suitable for various substitution reactions. Meanwhile, the methoxy group at the ortho position to the sulfonyl chloride can influence the electronic distribution and subsequent reactivity of the molecule.

Synthesis Methods

The synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride can be achieved through several routes, with the most common approach involving the sulfonylation of the corresponding substituted benzene derivative.

Laboratory Synthesis

The laboratory preparation of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride typically involves a controlled sulfonylation process. This two-step synthetic route begins with the sulfonation of 5-ethyl-2-methoxybenzene followed by conversion to the sulfonyl chloride:

-

Sulfonation Step: The starting material, 5-ethyl-2-methoxybenzene, is treated with chlorosulfonic acid (ClSO3H) under carefully controlled temperature conditions (typically 0-5°C). This reaction introduces the sulfonic acid group at position 1 of the benzene ring.

-

Chlorination Step: The resulting sulfonic acid is then converted to a sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Temperature control during the sulfonation step is critical to prevent unwanted side reactions and decomposition. The reaction progress is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Industrial Production

Industrial scale production of this compound follows similar synthetic routes but employs larger reactors and more stringent control of reaction parameters. The process must be optimized to ensure high yield and purity of the final product while maintaining safety standards due to the reactive nature of chlorosulfonic acid and chlorinating agents.

Chemical Reactivity

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride demonstrates diverse chemical reactivity, with the sulfonyl chloride functional group being the primary center for most reactions. Understanding these reactions is essential for leveraging this compound's utility in synthesis.

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution reactions, where the chlorine is replaced by various nucleophiles. These reactions are fundamental to the compound's application in organic synthesis.

| Nucleophile | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Ethyl iodide | MeOH, reflux, 2 h | Ethyl sulfonate | 89.8 |

| Ammonia | Pyridine, rt | Sulfonamide | 85 |

These nucleophilic substitution reactions typically proceed via an SN2 mechanism, favored by the planar transition state of the sulfonyl chloride group. The reactions can be used to form sulfonate esters or sulfonamides, depending on the nucleophile employed.

Nitration and Reduction Reactions

The benzene ring in 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride can undergo further functionalization through electrophilic aromatic substitution reactions such as nitration, followed by reduction of the nitro group.

| Step | Reagent | Condition | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO3 | 100°C, 12 h | Nitrobenzene derivative | 98 |

| Reduction | H2, Pd/C | 34°C, 48 h | Aniline derivative | 90 |

The electron-donating methoxy group at position 2 directs the nitration to occur preferentially at position 4. The nitro group can subsequently be reduced to an amine using catalytic hydrogenation, yielding 5-(ethylsulfonyl)-2-methoxyaniline derivatives.

Oxidation and Hydrolysis Reactions

The ethyl group at position 5 can be oxidized to a carboxylic acid, while the sulfonyl chloride group can undergo hydrolysis to form a sulfonic acid.

| Reaction Type | Reagent | Condition | Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO4/H2SO4 | 80°C, 6 h | Carboxylic acid | 75 |

| Hydrolysis | NaOH | 100°C, 4 h | Sulfonic acid | 92 |

The oxidation of the ethyl group typically occurs via a radical mechanism, while the hydrolysis of the sulfonyl chloride yields a benzenesulfonic acid and HCl.

Applications in Research and Industry

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride has significant applications in various fields, primarily in pharmaceutical research and organic synthesis.

Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents, particularly in the development of sulfonamide derivatives. Its role in the preparation of enzyme inhibitors and receptor modulators makes it a significant compound in medicinal chemistry.

A notable application is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. These compounds, incorporating the sulfonamide moiety derived from 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride, have shown promising results in clinical settings for cancer treatment. When used alongside chemotherapy, these inhibitors have demonstrated enhanced therapeutic efficacy.

Organic Synthesis

In the field of organic chemistry, 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is employed for the sulfonylation of various substrates. This reaction is instrumental in the formation of complex organic molecules through nucleophilic substitution reactions.

The compound's utility extends to the modification of biomolecules, allowing researchers to explore new chemical pathways and reactions. Its selective reactivity makes it a preferred reagent for certain transformations that require precise control over reaction sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume